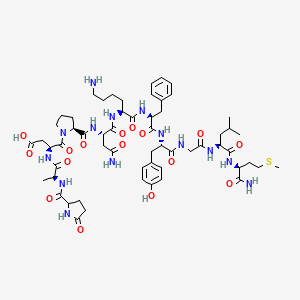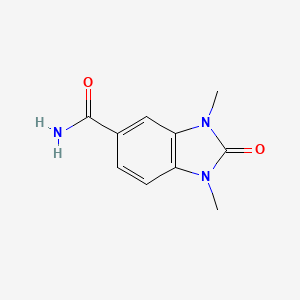
1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2-oxobenzimidazole-5-carboxamide typically involves the condensation of 1,3-dimethyl-2-oxobenzimidazole with a carboxamide derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires a solvent like dimethyl sulfoxide or acetonitrile. The reaction temperature is maintained between 60°C and 80°C to ensure optimal yield .
Industrial Production Methods
On an industrial scale, the production of 1,3-dimethyl-2-oxobenzimidazole-5-carboxamide involves a continuous flow process. This method enhances the efficiency and scalability of the synthesis. The process includes the use of automated reactors and precise control of reaction parameters to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-dimethyl-2-oxobenzimidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Applications De Recherche Scientifique
1,3-dimethyl-2-oxobenzimidazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-2-oxobenzimidazole-5-carboxamide involves its interaction with specific molecular targets, such as bromodomain-containing protein 4. This interaction inhibits the protein’s function, leading to alterations in gene expression and cellular processes. The compound binds to the acetylated lysine residues on histones, preventing the recruitment of transcriptional machinery and thereby modulating gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-dimethyl-2-oxobenzimidazole-5-carboxamide shares structural similarities with other benzimidazole derivatives, such as 1,3-dimethyl-2-oxobenzimidazole-4-carboxamide and 1,3-dimethyl-2-oxobenzimidazole-6-carboxamide .
Uniqueness
The unique aspect of 1,3-dimethyl-2-oxobenzimidazole-5-carboxamide lies in its specific binding affinity to bromodomain-containing protein 4, which distinguishes it from other benzimidazole derivatives. This specificity makes it a valuable tool in studying epigenetic regulation and potential therapeutic applications .
Propriétés
Formule moléculaire |
C10H11N3O2 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
1,3-dimethyl-2-oxobenzimidazole-5-carboxamide |
InChI |
InChI=1S/C10H11N3O2/c1-12-7-4-3-6(9(11)14)5-8(7)13(2)10(12)15/h3-5H,1-2H3,(H2,11,14) |
Clé InChI |
BRBLVCVSNVSPMT-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)C(=O)N)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole](/img/structure/B10773295.png)
![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B10773303.png)
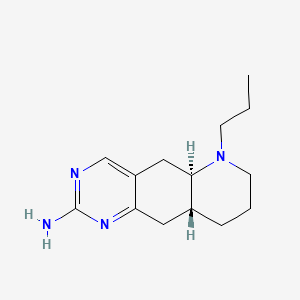
![[6-Amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium](/img/structure/B10773311.png)
![3,5-dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-(2-methylamino-2-oxoethyl)-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773312.png)
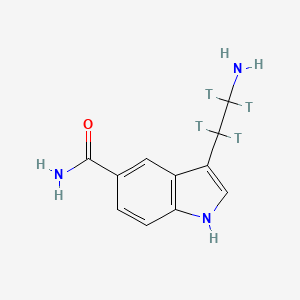
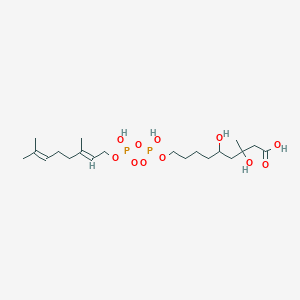
![[3H]sumatriptan](/img/structure/B10773331.png)
![3,5-dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773357.png)
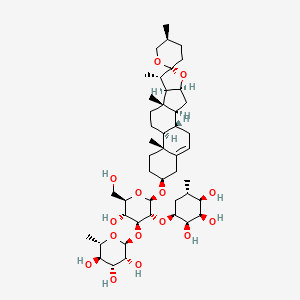
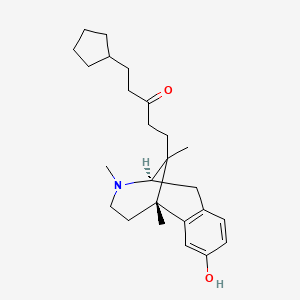
![Cyclohexanecarboxylic acid, 4-[[1-[5-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-2-pyridinyl]-4-piperidinyl]oxy]-, trans-](/img/structure/B10773364.png)
![3,5-dichloro-N-[3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773376.png)
